N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Description
N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyridine ring, a dimethylamino group, and a diazabicyclo[2.2.2]octane framework, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN5O/c1-19(2)12-5-13(17-7-11(12)15)18-14(21)20-8-9-3-4-10(20)6-16-9/h5,7,9-10,16H,3-4,6,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYFJFFSFBDIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1Br)NC(=O)N2CC3CCC2CN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-(dimethylamino)pyridine, followed by the introduction of the diazabicyclo[2.2.2]octane moiety through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under controlled conditions, such as using an appropriate amine and carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The brominated pyridine ring and the diazabicyclo[2.2.2]octane framework play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
- N-[5-chloro-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Uniqueness
N-[5-bromo-4-(dimethylamino)pyridin-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide stands out due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing novel derivatives with enhanced properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
